molecular formula C18H23N3O2S B13086953 Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone

Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone

Cat. No.: B13086953
M. Wt: 345.5 g/mol
InChI Key: ZCZSRBQKVHVCOQ-UHFFFAOYSA-N
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Description

Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone is a complex organic compound that incorporates both furan and thiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique spirocyclic framework further enhances its potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone typically involves multi-step reactions. One common approach is the condensation of furan-2-carbaldehyde with a thiazole derivative under acidic conditions to form the intermediate. This intermediate is then reacted with a diazaspiro compound in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans and thiazoles, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone involves its interaction with specific molecular targets and pathways. The furan and thiazole rings can bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone stands out due to its combination of furan, thiazole, and spirocyclic structures, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

furan-2-yl-[9-(1,3-thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl]methanone

InChI

InChI=1S/C18H23N3O2S/c22-17(15-2-1-12-23-15)21-10-5-18(6-11-21)3-8-20(9-4-18)14-16-19-7-13-24-16/h1-2,7,12-13H,3-6,8-11,14H2

InChI Key

ZCZSRBQKVHVCOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CCN(CC2)C(=O)C3=CC=CO3)CC4=NC=CS4

Origin of Product

United States

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